Triallyl cyanurate

Description

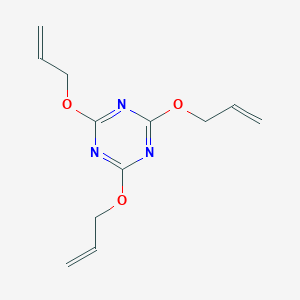

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tris(prop-2-enoxy)-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c1-4-7-16-10-13-11(17-8-5-2)15-12(14-10)18-9-6-3/h4-6H,1-3,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJELTSYBAHKXRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=NC(=NC(=N1)OCC=C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25988-85-6 | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25988-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8037754 | |

| Record name | 2,4,6-Tris(allyloxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Colorless liquid; mp = 26-27 deg C; [Sigma-Aldrich MSDS] | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triallyl cyanurate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

101-37-1 | |

| Record name | Triallyl cyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triallyl cyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triallyl cyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triallyl cyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine, 2,4,6-tris(2-propen-1-yloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,6-Tris(allyloxy)-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-triallyloxy-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIALLYL CYANURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDD3388O1D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

triallyl cyanurate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallyl cyanurate (TAC) is a trifunctional monomer renowned for its role as a potent crosslinking agent in polymer chemistry. With the chemical formula C₁₂H₁₅N₃O₃, its structure is characterized by a 1,3,5-triazine (B166579) ring substituted with three allyloxy groups.[1][2] This unique arrangement of three reactive allyl groups allows for the formation of highly durable and stable three-dimensional polymer networks upon curing.[1] TAC is instrumental in enhancing the thermal stability, mechanical strength, and chemical resistance of a wide array of polymers, including polyesters, rubbers, and polyolefins.[3][4] Its utility is particularly notable in the manufacturing of high-performance materials, such as glass-reinforced plastics, and in the rubber and cable industries as a vulcanization co-agent.[3] This document provides an in-depth overview of the chemical structure, properties, synthesis, and reaction mechanisms of this compound, tailored for a scientific audience.

Chemical Structure and Identification

This compound is systematically named 2,4,6-triallyloxy-1,3,5-triazine. The core of the molecule is a cyanuric acid esterified with three allyl alcohol molecules.

| Identifier | Value |

| IUPAC Name | 2,4,6-tris(prop-2-en-1-yloxy)-1,3,5-triazine |

| Synonyms | Cyanuric acid triallyl ester, 2,4,6-Tris(allyloxy)-s-triazine[5][6] |

| CAS Number | 101-37-1[3][7] |

| Molecular Formula | C₁₂H₁₅N₃O₃[2][3][4][7] |

| Molecular Weight | 249.27 g/mol [3][8] |

| Canonical SMILES | C=CCOC1=NC(=NC(=N1)OCC=C)OCC=C[2] |

| InChI Key | BJELTSYBAHKXRW-UHFFFAOYSA-N[7] |

Physicochemical Properties

This compound is typically a colorless transparent liquid or a white crystalline solid at room temperature.[4] It is miscible with a range of organic solvents.[1]

Table 2.1: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless transparent liquid or white crystalline solid | [4] |

| Melting Point | 26-28 °C | [3] |

| Boiling Point | 150-160 °C (at 10 mmHg) | [3] |

| Density | 1.2 g/cm³ | [3] |

| Vapor Pressure | 1.3 hPa (at 100 °C) | [4] |

| Flash Point | >230°F (>110°C) | [4] |

| Water Solubility | 0.3-6 g/L (at 20 °C) | [1][4] |

| Solubility in Organic Solvents | Soluble in acetone (B3395972), benzene, chloroform (B151607), ethanol, ether | [1] |

| Refractive Index | 1.5290 (estimate) | [4] |

Table 2.2: Chemical Safety and Stability of this compound

| Property | Description | Reference |

| Stability | Stable, but moisture-sensitive. | [1][4] |

| Incompatibilities | Acids, peroxides, strong oxidizing agents, copper, iron and its salts. | [1][4] |

| GHS Hazard Statements | H302: Harmful if swallowed. H411: Toxic to aquatic life with long lasting effects. | [9][10][11] |

| GHS Precautionary Statements | P264, P270, P273, P301+P312, P330, P391, P501 | [9][10] |

Synthesis and Reaction Mechanisms

Synthesis of this compound

The primary industrial synthesis of this compound involves the nucleophilic substitution reaction between cyanuric chloride and allyl alcohol. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), to neutralize the hydrochloric acid byproduct.[1]

Caption: Synthesis of this compound from Cyanuric Chloride and Allyl Alcohol.

Free-Radical Polymerization

The crosslinking capability of this compound is realized through the free-radical polymerization of its three allyl groups. This process is initiated by a free-radical source, such as a peroxide or azo compound, which creates an initial radical. This radical then propagates by reacting with the allyl groups of TAC monomers, leading to the formation of a cross-linked polymer network.

Caption: Mechanism of Free-Radical Polymerization and Crosslinking with TAC.

Experimental Protocols

Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for the synthesis of this compound.

Materials:

-

Cyanuric chloride (1.0 mol)

-

Allyl alcohol (3.5 mol)

-

Sodium hydroxide (3.3 mol) as a 40% aqueous solution

-

Toluene (B28343) (as solvent)

-

Deionized water

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer

-

Cooling bath (ice-water or brine)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked flask, dissolve cyanuric chloride (1.0 mol) in toluene.

-

Add allyl alcohol (3.5 mol) to the flask and cool the mixture to 10-15°C using a cooling bath.

-

Slowly add the 40% sodium hydroxide solution (3.3 mol) dropwise via the dropping funnel while maintaining the reaction temperature below 20°C with vigorous stirring. The addition should take approximately 1.5-2 hours.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

-

Transfer the mixture to a separatory funnel and wash with deionized water (3 x 200 mL) to remove sodium chloride and any remaining sodium hydroxide.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude this compound product.

-

The product can be further purified by vacuum distillation if required.

Characterization of this compound

A workflow for the analytical characterization of synthesized this compound is presented below.

Caption: Workflow for the Analytical Characterization of this compound.

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To determine the purity of the synthesized TAC and confirm its molecular weight.

-

Sample Preparation: Dilute a small amount of the TAC product in a suitable solvent such as acetone or chloroform to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230°C.

-

-

Data Analysis: The retention time of the major peak will indicate the purity of the compound. The mass spectrum should show a molecular ion peak (M+) at m/z 249, along with characteristic fragmentation patterns.

4.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Objective: To identify the key functional groups present in the TAC molecule.

-

Sample Preparation: A thin film of the liquid sample can be prepared between two KBr plates. If the sample is solid, it can be analyzed as a KBr pellet.

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Analysis: The spectrum should be analyzed for characteristic absorption bands:

-

~3080 cm⁻¹: =C-H stretching of the allyl group.

-

~2940 cm⁻¹: C-H stretching of the -CH₂- group.

-

~1645 cm⁻¹: C=C stretching of the allyl group.

-

~1560 and ~1430 cm⁻¹: C=N and C-N stretching of the triazine ring.

-

~1140 and ~990 cm⁻¹: C-O-C stretching and =C-H bending.

-

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the detailed chemical structure and confirm the identity of TAC.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR (Proton NMR):

-

Expected Chemical Shifts (δ, ppm):

-

~4.8 ppm (d, 4H): -O-CH₂- protons.

-

~5.3-5.5 ppm (m, 4H): =CH₂ protons.

-

~5.9-6.1 ppm (m, 2H): -CH= proton.

-

-

-

¹³C NMR (Carbon-13 NMR):

-

Expected Chemical Shifts (δ, ppm):

-

~68 ppm: -O-CH₂- carbon.

-

~118 ppm: =CH₂ carbon.

-

~132 ppm: -CH= carbon.

-

~171 ppm: C=N carbon of the triazine ring.

-

-

-

Data Analysis: The integration of the proton signals should correspond to the number of protons in each environment. The chemical shifts in both ¹H and ¹³C spectra should be consistent with the structure of this compound.

Applications

This compound is a versatile crosslinking agent with a wide range of industrial applications:

-

Polymers and Resins: It is extensively used to enhance the thermal and mechanical properties of polymers like polyethylene, making them more durable and resistant to heat and chemicals.[3]

-

Rubber Industry: In the rubber industry, TAC improves the elasticity, strength, and heat resistance of rubber products.[3]

-

Plastics Manufacturing: It is utilized to improve the properties of various plastics, enhancing their resistance to environmental stress.[3]

-

Adhesives and Sealants: TAC is incorporated into adhesive and sealant formulations to increase their bonding strength and durability.[3]

-

High-Performance Materials: It serves as a crucial component in the manufacture of glass-reinforced plastics that require long-term thermal stability at temperatures up to 250°C.

-

Radiation Curing: It acts as a potent co-agent in radiation curing processes, improving the efficiency of crosslinking.

Conclusion

This compound is a fundamentally important trifunctional monomer in the field of polymer science. Its ability to form robust, cross-linked networks makes it an indispensable additive for enhancing the performance of a wide variety of materials. The synthetic and analytical protocols outlined in this guide provide a framework for the preparation and characterization of TAC, enabling further research and development in materials science and related disciplines. Proper handling and safety precautions are essential when working with this compound due to its potential hazards.

References

- 1. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C12H15N3O3 | CID 7555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US3644410A - Preparation of this compound - Google Patents [patents.google.com]

- 5. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 6. Radical polymerization - Wikipedia [en.wikipedia.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound [webbook.nist.gov]

An In-depth Technical Guide to Triallyl Cyanurate (CAS No. 101-37-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallyl cyanurate (TAC), with the CAS registry number 101-37-1, is a trifunctional monomer extensively utilized as a crosslinking agent and co-agent in polymer chemistry.[1] Its unique structure, featuring a triazine ring with three reactive allyl groups, enables the formation of highly durable and thermally stable polymer networks.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, mechanisms of action, and key applications of this compound. Detailed experimental protocols for its synthesis and use in polymer crosslinking are presented, alongside analytical methodologies for its characterization. This document aims to serve as a valuable resource for researchers and professionals working with or exploring the applications of this versatile crosslinking agent.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid or crystalline solid at room temperature.[3][4] It is characterized by its high thermal stability and solubility in a range of organic solvents.[1][5] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 101-37-1 | [2] |

| Molecular Formula | C₁₂H₁₅N₃O₃ | [2] |

| Molecular Weight | 249.27 g/mol | [2][6] |

| Appearance | Colorless to pale yellow liquid or white crystalline solid | [3][4][5] |

| Melting Point | 26-28 °C | [2][7] |

| Boiling Point | 162 °C at 2.5 mmHg | [8] |

| Density | 1.11 g/mL at 30 °C | [9] |

| Solubility in Water | 0.3 g/L | [5] |

| Solubility in Organic Solvents | Soluble in acetone, benzene, chloroform, ethanol, ether | [1][5][8] |

| Flash Point | > 230 °F (> 110 °C) | [10] |

| Refractive Index | 1.5049 at 25 °C | [9] |

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of cyanuric chloride with allyl alcohol in the presence of an acid acceptor, typically an alkali metal hydroxide (B78521) like sodium hydroxide.[1][3][5] The reaction proceeds via a stepwise nucleophilic substitution of the chlorine atoms on the cyanuric chloride with allyloxy groups.[1]

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted in the following diagram.

Detailed Experimental Protocol for Synthesis

This protocol is a representative example based on methodologies described in the literature.[1][11][12]

Materials:

-

Cyanuric chloride

-

Allyl alcohol

-

Sodium hydroxide (40% aqueous solution)

-

Toluene (B28343) (or another suitable organic solvent)

-

Deionized water

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

-

Jacketed glass reactor with overhead stirrer, thermometer, and dropping funnel

-

Cooling bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a cooled 500 mL reactor, add 68.0 g (1.171 mol) of allyl alcohol and 120 mL of toluene. Stir the mixture and cool it to below 15 °C using a cooling bath.[1]

-

Addition of Cyanuric Chloride: Slowly add 65.5 g (0.355 mol) of cyanuric chloride to the cooled allyl alcohol solution while maintaining vigorous stirring.[1]

-

Addition of Sodium Hydroxide: Under vigorous stirring and cooling, add 160 g of 40% sodium hydroxide solution dropwise. In the initial phase, add approximately 70% of the sodium hydroxide solution while keeping the temperature at 15 °C. This addition should take about 1.5 hours.[1]

-

Reaction Progression: After the initial addition of sodium hydroxide, remove the cooling bath and add the remaining sodium hydroxide solution over 30 minutes, allowing the temperature to rise naturally to 30 °C.[1]

-

Reaction Completion: Maintain the reaction mixture at 30 °C with stirring for an additional 4 hours to ensure the reaction goes to completion.[1]

-

Work-up: After the reaction is complete, add water to the mixture and transfer it to a separatory funnel. Separate the organic layer containing the this compound.

-

Washing: Wash the organic layer sequentially with deionized water, a dilute acid solution (e.g., 5% HCl) to neutralize any remaining base, and finally with a saturated sodium bicarbonate solution.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain a product with a purity greater than 99%.

Mechanism of Action: Crosslinking of Polymers

This compound is a highly effective crosslinking agent, particularly in radical-induced polymerization processes.[1] Its trifunctional nature allows it to form a dense three-dimensional network structure within a polymer matrix, thereby enhancing the material's thermal stability, mechanical strength, and chemical resistance.[1][2]

Peroxide-Induced Crosslinking

In peroxide-induced crosslinking, a peroxide initiator (e.g., dicumyl peroxide) decomposes upon heating to form free radicals. These radicals can then abstract hydrogen atoms from the polymer backbone, creating polymer radicals. The polymer radicals can then react with the allyl groups of this compound, initiating a chain reaction that leads to the formation of a crosslinked network. The presence of TAC can significantly increase the efficiency of the crosslinking process.[13][14]

Radiation-Induced Crosslinking

Similar to peroxide curing, high-energy radiation (e.g., electron beam or gamma radiation) can generate free radicals on the polymer backbone.[1] this compound acts as a co-agent or sensitizer (B1316253) in this process, enhancing the efficiency of crosslinking and allowing for lower radiation doses to achieve the desired properties.[7][12]

Applications of this compound

The primary application of this compound is as a crosslinking agent in the polymer industry. Its use imparts significant improvements in the properties of various materials.

Table 2: Key Applications of this compound

| Application Area | Function | Improved Properties | References |

| Thermosetting Resins (e.g., Unsaturated Polyesters) | Crosslinking Agent | Mechanical strength, chemical resistance, thermal stability | [1][3] |

| Rubber and Elastomers (e.g., EPDM, FKM) | Vulcanization Co-agent | Heat resistance, mechanical properties, processing characteristics | [1][3][12] |

| Plastics (e.g., PE, EVA) | Crosslinking Modifier | Heat and weather resistance, mechanical properties, chemical corrosion resistance | [2][12] |

| Adhesives and Sealants | Crosslinking Agent | Bonding strength, durability, heat resistance | [2][3] |

| Coatings and Paints | Crosslinking Agent | Hardness, chemical resistance, durability | [2][5] |

| Flame Retardants | Synergist | Improved efficacy of flame retardant additives | [3] |

| Photoresists | Crosslinking Agent | Patterning in photolithography | [3] |

Experimental Protocols for Polymer Crosslinking

Protocol for Peroxide Crosslinking of Low-Density Polyethylene (B3416737) (LDPE)

This protocol is a representative example for evaluating the effect of TAC on the crosslinking of LDPE.

Materials:

-

Low-density polyethylene (LDPE) pellets

-

Dicumyl peroxide (DCP)

-

This compound (TAC)

-

Internal mixer (e.g., Brabender) or two-roll mill

-

Compression molding press

-

Xylene for gel content determination

Procedure:

-

Compounding: Melt-blend LDPE with the desired concentrations of DCP and TAC in an internal mixer at a temperature that ensures melting of the polymer but is below the decomposition temperature of the peroxide (e.g., 120 °C). Typical concentrations might range from 0.5-2.0 phr (parts per hundred resin) for DCP and 0.5-3.0 phr for TAC.

-

Sample Preparation: Compression mold the compounded material into sheets of a desired thickness at the same temperature.

-

Curing: Increase the temperature of the compression molding press to the curing temperature (e.g., 170-180 °C) to initiate the crosslinking reaction. Maintain this temperature for a sufficient time to ensure complete peroxide decomposition (e.g., 15-20 minutes).

-

Cooling: Cool the mold under pressure to room temperature before removing the crosslinked LDPE sheet.

-

Characterization:

-

Gel Content: Determine the extent of crosslinking by measuring the insoluble fraction of the polymer in a boiling solvent like xylene (ASTM D2765).

-

Mechanical Testing: Evaluate tensile strength, elongation at break, and modulus according to standard methods (e.g., ASTM D638).

-

Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to determine the melting temperature and crystallinity of the crosslinked samples.

-

Protocol for Radiation Crosslinking of Polyvinyl Chloride (PVC)

This protocol provides a general framework for radiation crosslinking of PVC using TAC.

Materials:

-

Polyvinyl chloride (PVC) resin

-

This compound (TAC)

-

Plasticizers and stabilizers as required for the PVC formulation

-

Two-roll mill or extruder

-

Electron beam or gamma radiation source

Procedure:

-

Formulation: Prepare a dry blend of PVC resin, TAC (typically 1-5 phr), and other necessary additives.

-

Melt Processing: Process the blend into sheets or another desired form using a two-roll mill or an extruder at a suitable temperature (e.g., 160-180 °C).

-

Irradiation: Expose the prepared PVC samples to a controlled dose of high-energy radiation (e.g., 50-200 kGy) from an electron beam or gamma source at room temperature.

-

Post-Irradiation Treatment: Anneal the samples at a moderate temperature (e.g., 80-100 °C) for a short period to quench any trapped free radicals.

-

Characterization: Evaluate the mechanical and thermal properties of the crosslinked PVC as described in the peroxide crosslinking protocol.

Analytical Methodologies

The characterization of this compound and its effect on polymer systems can be performed using various analytical techniques.

Table 3: Analytical Techniques for Characterization

| Technique | Application | Key Parameters to Observe | References |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Monitoring the consumption of TAC during crosslinking | Decrease in the intensity of the allyl C=C stretching peak at ~1640 cm⁻¹ | [5][15] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of TAC and analysis of crosslinked networks | Presence of signals corresponding to the allyl protons in ¹H NMR; changes in molecular mobility in solid-state NMR | [5][6] |

| Differential Scanning Calorimetry (DSC) | Thermal properties of TAC and crosslinked polymers | Melting point, glass transition temperature, heat of fusion, and curing exotherms | [5][16] |

| Thermogravimetric Analysis (TGA) | Thermal stability | Onset of decomposition temperature | [5] |

| Gas Chromatography (GC) | Purity analysis of TAC | Retention time and peak area | [8] |

| Rheometry/Dynamic Mechanical Analysis (DMA) | Viscoelastic properties of crosslinked polymers | Storage modulus, loss modulus, tan delta, and crosslink density | [17] |

Safety and Handling

This compound is harmful if swallowed and is toxic to aquatic life with long-lasting effects.[11][13] It is stable under normal conditions but is moisture-sensitive.[5] Incompatible materials include acids, peroxides, strong oxidizing agents, copper, and iron and its salts.[5][10] When handling this compound, it is essential to use appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[5] Work should be conducted in a well-ventilated area.[5] Store in a cool, dry place away from sources of ignition.[5]

Conclusion

This compound is a versatile and highly effective trifunctional monomer that plays a crucial role in the modification of a wide range of polymeric materials. Its ability to enhance thermal stability, mechanical strength, and chemical resistance makes it an invaluable component in numerous industrial applications. The detailed synthesis and application protocols provided in this guide, along with the summary of its properties and analytical methods, offer a comprehensive resource for researchers and professionals in the fields of polymer chemistry, materials science, and related disciplines. Further research into novel applications and the development of more sustainable synthesis routes for this compound will continue to expand its utility and importance.

References

- 1. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 2. US3644410A - Preparation of this compound - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound (TAC) |Crosslinking Agent [benchchem.com]

- 6. This compound | C12H15N3O3 | CID 7555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN102491951B - Production process of this compound - Google Patents [patents.google.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. radiation crosslinking technique: Topics by Science.gov [science.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. US3635969A - Process for the production of this compound - Google Patents [patents.google.com]

- 12. WO2008009540A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 13. Crosslinking of polyolefin foams: I. Effect of this compound on dicumyl peroxide crosslinking of low-density polyethylene - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]

- 14. researchgate.net [researchgate.net]

- 15. In situ FTIR analysis in determining possible chemical reactions for peroxide crosslinked LDPE in the presence of triallylcyanurate | CoLab [colab.ws]

- 16. Differential Scanning Calorimetry Test, T-history Method Experiment [ebrary.net]

- 17. Macro-, Micro- and Nanomechanical Characterization of Crosslinked Polymers with Very Broad Range of Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Triallyl Cyanurate from Cyanuric Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triallyl cyanurate (TAC), a trifunctional monomer pivotal as a crosslinking agent in polymer chemistry. The primary focus is on its synthesis from cyanuric chloride, detailing the core chemical reactions, experimental procedures, and purification methods. This document is intended to serve as a practical resource for laboratory and industrial applications.

Introduction

This compound (TAC), systematically named 2,4,6-tris(2-propenyloxy)-1,3,5-triazine, is a versatile crosslinking agent used to enhance the thermal stability, mechanical strength, and chemical resistance of various polymers.[1][2] Its structure, featuring a triazine ring with three reactive allyl groups, makes it an effective co-agent in the radical-induced polymerization of unsaturated polyesters, acrylic resins, and elastomers.[1] The industrial production of TAC is predominantly achieved through the reaction of cyanuric chloride with allyl alcohol.[1] This guide will delve into the specifics of this synthetic pathway.

Core Synthesis Pathway: Nucleophilic Substitution

The principal industrial method for synthesizing this compound involves the stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride with allyloxy groups from allyl alcohol.[1] The reaction is typically carried out in the presence of an acid acceptor, such as an alkali metal hydroxide (B78521) (e.g., sodium hydroxide), to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[2][3][4]

The reaction proceeds in three stages, with the reactivity of the cyanuric chloride decreasing after each substitution. This necessitates progressively more stringent reaction conditions, such as increased temperature, to achieve complete substitution.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters from various methodologies for the synthesis of this compound from cyanuric chloride.

| Parameter | Embodiment 1[3] | Embodiment 2[3] | Embodiment 3[3] | Patent US3644410A[4] | Patent WO2008009540A1[5] |

| Cyanuric Chloride (mol) | 0.355 | 0.355 | 0.355 | - | 1 |

| Allyl Alcohol (mol) | 1.065 | 1.171 | 1.171 | Excess | 3.9 to 6.0 |

| Acid Acceptor (mol) | 1.42 (NaOH) | 1.60 (NaOH) | 1.60 (NaOH) | Strong Alkaline Agent | 3.0 to 3.2 |

| Solvent | 6# Solvent Oil | 6# Solvent Oil | Toluene | Toluene, Benzene, Xylene | None (excess Allyl Alcohol) |

| Initial Temperature (°C) | < 15 | < 15 | < 15 | -10 to 5 | -5 to 50 |

| Reaction Temperature (°C) | 20, then ramp to 40 | 25, then ramp to 35 | 15, then ramp to 30 | Rises to 50-85 | -5 to 50 |

| Reaction Time (hours) | 4 | 3.5 | 4 | Up to 2.5 | - |

| Purity (%) | > 99 | > 99 | > 99 | High Purity | > 99 |

| Yield (%) | High | High | High | High | > 90 |

Experimental Protocols

General Protocol using an Organic Solvent

This protocol is a synthesis of methodologies described in the patent literature.[3][4]

Materials:

-

Cyanuric chloride

-

Allyl alcohol

-

Toluene or other suitable inert aromatic hydrocarbon

-

Sodium hydroxide solution (e.g., 40% aqueous)

-

Water

-

Ice

Equipment:

-

Jacketed reaction vessel with stirring mechanism and temperature control

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Charging the Reactor: In a cooled reactor, add allyl alcohol (3.3 to 3.5 molar equivalents) and toluene. Stir the mixture and cool to below 15°C. Add cyanuric chloride (1 molar equivalent). Some protocols also include the addition of ice to the initial mixture to manage the exothermic reaction.[4]

-

Addition of Acid Acceptor: Under vigorous stirring and cooling, slowly add a 40% sodium hydroxide solution (approximately 4 molar equivalents) dropwise. The addition is often staged:

-

First Stage: Add a portion of the sodium hydroxide solution while maintaining the temperature at a low level (e.g., 15-25°C) over a period of about 1.5 hours.[3]

-

Second Stage: Remove the cooling and add the remaining sodium hydroxide solution over a shorter period (e.g., 0.5 hours), allowing the temperature to rise naturally to a higher setpoint (e.g., 30-40°C).[3]

-

-

Reaction Completion: Maintain the reaction mixture at the elevated temperature with stirring for 3.5 to 4 hours to ensure the reaction goes to completion.[3]

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Add water to dissolve the sodium chloride byproduct.

-

Separate the aqueous layer.

-

Wash the organic layer with water until neutral.[3]

-

-

Purification:

-

Transfer the organic layer to a distillation apparatus.

-

Remove the solvent by distillation under reduced pressure.[4]

-

The resulting this compound can be further purified by filtration to improve clarity.

-

Solvent-Free Protocol

This protocol is based on a process that uses excess allyl alcohol as the reaction medium.[5][6]

Materials:

-

Cyanuric chloride

-

Allyl alcohol (anhydrous or at least 50% by weight aqueous)

-

Alkali metal acid acceptor (e.g., sodium hydroxide)

-

Water

Equipment:

-

Jacketed stirred reactor with an external heat exchange circuit

-

Circulation pump

-

Apparatus for phase separation and extractive washing

-

Distillation apparatus

Procedure:

-

Reactor Setup: Initially charge a jacketed stirred reactor with allyl alcohol (3.9 to 6.0 molar equivalents per mole of cyanuric chloride).

-

Reactant Addition: Add cyanuric chloride and the acid acceptor (3.0 to 3.2 equivalents) simultaneously or successively to the allyl alcohol.

-

Reaction Conditions: Perform the reaction in one or more stages at a temperature in the range of -5°C to +50°C.

-

Salt Removal: After the reaction is complete, add water to the mixture and perform a phase separation to remove the dissolved salt.

-

Purification:

-

Extractively wash the organic phase with water.

-

Distillatively remove water and excess allyl alcohol from the TAC-containing organic phase.

-

Experimental Workflow and Purification

The overall workflow for the synthesis and purification of this compound is depicted in the following diagram.

Alternative Synthesis Route

An alternative method for preparing TAC involves the reaction of a salt of cyanuric acid (e.g., trisodium (B8492382) cyanurate) with allyl chloride.[1] This route may also employ catalysts, such as copper salts or phase-transfer catalysts, to enhance the reaction rate and yield.[1][7] In some variations, the reaction is carried out in an aprotic polar solvent like DMF, and a phase-transfer catalyst such as triethylamine (B128534) or pyridine (B92270) is used.[7]

Conclusion

The synthesis of this compound from cyanuric chloride and allyl alcohol is a well-established industrial process. Careful control of reaction parameters, particularly temperature and the stoichiometry of reactants, is crucial for achieving high yields and purity. The choice between a solvent-based or solvent-free process depends on the specific manufacturing capabilities and economic considerations. The methodologies outlined in this guide provide a solid foundation for the successful synthesis of this important crosslinking agent for a variety of research and industrial applications.

References

- 1. This compound (TAC) |Crosslinking Agent [benchchem.com]

- 2. guidechem.com [guidechem.com]

- 3. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. US3644410A - Preparation of this compound - Google Patents [patents.google.com]

- 5. WO2008009540A1 - Process for preparing this compound - Google Patents [patents.google.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 7. CN102887868B - Preparation method of triallyl isocyanurate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Mechanism of Action of Triallyl Cyanurate in Polymers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallyl cyanurate (TAC) is a trifunctional monomer extensively utilized as a crosslinking agent and co-agent in the polymer industry. Its unique molecular structure, featuring three reactive allyl groups, enables the formation of highly stable, three-dimensional polymer networks. This guide delves into the core mechanisms by which TAC enhances the thermal, mechanical, and chemical resistance of a variety of polymers, including polyethylene (B3416737), ethylene-propylene-diene monomer (EPDM) rubber, and polyvinyl chloride (PVC). Through a detailed exploration of free-radical initiated crosslinking processes, this document provides a comprehensive resource for researchers and scientists. Detailed experimental protocols for characterizing the effects of TAC are provided, alongside quantitative data and visual representations of the underlying chemical pathways.

Core Mechanism of Action: Free-Radical Crosslinking

This compound's primary mechanism of action is its participation in free-radical polymerization and crosslinking reactions. As a trifunctional monomer, each of its three allyl groups can react and become incorporated into polymer chains, creating a dense and robust network structure.[1] This process significantly enhances the material's properties, transforming thermoplastics into thermosets with improved thermal stability, mechanical strength, and rigidity.[1] TAC is effective as both a primary crosslinking agent and as a co-agent in peroxide, radiation, or UV-initiated crosslinking systems.

Initiation

The crosslinking process is initiated by the generation of free radicals. This can be achieved through several methods:

-

Peroxide Initiators: Organic peroxides, such as dicumyl peroxide (DCP), are commonly used.[2] Upon thermal decomposition, these peroxides form highly reactive free radicals.

-

Radiation: High-energy radiation, such as gamma rays or electron beams, can cause the homolytic cleavage of C-H bonds within the polymer backbone, generating polymer radicals directly.[1]

-

UV Initiators: In the presence of a photoinitiator, UV radiation can lead to the formation of free radicals that initiate the crosslinking process.

Propagation

Once initiated, the free radicals propagate through a series of reactions involving both the polymer chains and the TAC molecules:

-

Hydrogen Abstraction: The initial free radicals abstract hydrogen atoms from the polymer backbone, creating polymer macroradicals (P•).

-

TAC Grafting: The polymer macroradicals can then add across one of the allyl double bonds of a TAC molecule. This reaction grafts the TAC molecule onto the polymer chain, leaving a radical on the TAC molecule.

-

Homopolymerization and Cyclization: The TAC radical can then react with other TAC molecules (homopolymerization) or with other allyl groups on the same TAC molecule (intramolecular cyclization).[3]

-

Crosslink Formation: The growing TAC radical or a polymer macroradical can also react with another polymer chain, creating a crosslink. The trifunctional nature of TAC allows for the formation of a dense, three-dimensional network.

Role as a Co-agent

In many applications, TAC is used as a co-agent to increase the efficiency of the crosslinking process.[2][4] In peroxide curing, for example, TAC can:

-

Increase Crosslink Density: By providing additional reactive sites, TAC leads to a higher crosslink density than can be achieved with peroxide alone.[4]

-

Reduce Chain Scission: In polymers like EPDM, TAC can help to mitigate the unwanted side reaction of polymer chain scission that can occur during peroxide curing.[3]

-

Improve Curing Efficiency: The presence of TAC allows for a desired level of crosslinking to be achieved with a lower concentration of peroxide, which can be more cost-effective and reduce the formation of unwanted byproducts.[5]

Quantitative Impact of this compound on Polymer Properties

The addition of TAC to polymer formulations has a quantifiable impact on their physical and mechanical properties. The following tables summarize key data extracted from the literature.

| Polymer System | TAC Concentration (phr) | Peroxide (DCP) Concentration (phr) | Gel Content (%) | Observations | Reference |

| LDPE | ~0.5 | Reduced | Specific gel contents achieved | Most cost-effective concentration. | [2][5] |

| LDPE | Varied | Varied | Increased | TAC promotes network formation more efficiently than other coagents. | [2] |

| HDPE/RTR Blend | 3 | - (Gamma Irradiation: 150 kGy) | Increased | Optimal concentration for enhancing mechanical and thermal properties. |

Table 1: Effect of this compound on the Gel Content of Polyolefins.

| Polymer System | TAC Concentration (phr) | Filler | Tensile Strength | Modulus | Elongation at Break | Hardness | Reference |

| Silica-filled EPDM | Varied | Silica | Improved | Improved | - | Improved | [4] |

| EPDM | Varied | - | - | - | - | - | |

| EVA-POE Blend | 1 (w/w) | Hydrotalcite & Aluminum Hydroxide | 11.7 N/mm² (10 min irradiation) | 8.9 N/mm² (Mod 50%) | 105% (10 min irradiation) | - | [3] |

| EVA-POE Blend | 1 (w/w) | Hydrotalcite & Aluminum Hydroxide | 11.6 N/mm² (5 min irradiation) | 8.6 N/mm² (Mod 50%) | 135% (5 min irradiation) | - | [3] |

| EVA-POE Blend | 1 (w/w) | Hydrotalcite & Aluminum Hydroxide | 10.7 N/mm² (3 min irradiation) | 8.2 N/mm² (Mod 50%) | 140% (3 min irradiation) | - | [3] |

Table 2: Effect of this compound on the Mechanical Properties of Various Polymers.

| Polymer System | TAC Concentration (phr) | Cure Characteristic | Observation | Reference | | :--- | :--- | :--- | :--- | | Silica-filled EPDM | Varied | Mooney Viscosity | Decreased |[4] | | Silica-filled EPDM | Varied | Scorch Time | Decreased |[4] | | Silica-filled EPDM | Varied | Optimum Curing Time | Increased |[4] |

Table 3: Effect of this compound on the Curing Characteristics of Silica-Filled EPDM.

Experimental Protocols

Determination of Gel Content and Swell Ratio

This protocol is based on the ASTM D2765 standard test method.

Objective: To determine the gel content (insoluble fraction) and swell ratio of crosslinked polymers.

Materials and Equipment:

-

Solvent (e.g., xylene, decahydronaphthalene)

-

Extraction apparatus (e.g., Soxhlet extractor)

-

Analytical balance

-

Oven

-

Wire mesh cage (120 mesh)

-

Sample (ground to 30-60 mesh for Test Method A)

Procedure (Test Method A - Referee Method):

-

Weigh a sample of the crosslinked polymer (W_i) and place it inside a pre-weighed wire mesh cage (W_c).

-

Place the cage containing the sample in the extraction apparatus.

-

Add the solvent to the apparatus and heat to boiling.

-

Continue the extraction for 12 hours.

-

After extraction, remove the cage and sample and dry to a constant weight in an oven at 150°C.

-

Weigh the dried cage and sample (W_f).

-

To determine the swell ratio, after the 12-hour extraction, quickly transfer the cage with the swollen gel to a weighing bottle and weigh (W_g).

-

Calculate the gel content and swell ratio using the following formulas:

-

Percent Extract = [(W_i - (W_f - W_c)) / W_i] * 100

-

Gel Content (%) = 100 - Percent Extract

-

Swell Ratio = [(W_g - (W_f - W_c)) / (W_f - W_c)]

-

Equilibrium Swelling Test

Objective: To determine the crosslink density of vulcanized elastomers.

Materials and Equipment:

-

Solvent (e.g., toluene (B28343) for non-polar rubbers)

-

Small glass vials with caps

-

Analytical balance

-

Vernier calipers or micrometer

-

Filter paper

Procedure:

-

Cut a small, precisely weighed sample of the vulcanized rubber (W_dry).

-

Measure the initial dimensions of the sample if volume swelling is to be determined.

-

Immerse the sample in the chosen solvent in a sealed vial at a constant temperature (e.g., room temperature).

-

Allow the sample to swell until equilibrium is reached (typically 24-72 hours), periodically replacing the solvent to remove any soluble components.

-

Once at equilibrium, remove the swollen sample from the vial, quickly blot the surface with filter paper to remove excess solvent, and weigh it (W_swollen).

-

Dry the sample to a constant weight in a vacuum oven and re-weigh (W_deswollen). The difference between W_dry and W_deswollen gives the amount of soluble material.

-

The degree of swelling (Q) can be calculated as:

-

Q = 1 + (ρ_p / ρ_s) * [(W_swollen - W_deswollen) / W_deswollen] where ρ_p is the density of the polymer and ρ_s is the density of the solvent.

-

-

The crosslink density can then be calculated using the Flory-Rehner equation.

Real-Time Monitoring of Crosslinking by ATR-FTIR Spectroscopy

Objective: To monitor the kinetics of the crosslinking reaction in real-time.

Materials and Equipment:

-

FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal).

-

Heated stage for the ATR accessory.

-

Software for time-resolved data acquisition and analysis.

-

Uncured polymer sample containing TAC and initiator.

Procedure:

-

Set the desired temperature for the crosslinking reaction on the heated ATR stage.

-

Place a small amount of the uncured polymer formulation onto the ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

-

Initiate the time-resolved data acquisition, collecting FTIR spectra at regular intervals (e.g., every 30 seconds).

-

Monitor the decrease in the intensity of the characteristic absorption bands of the allyl groups in TAC (e.g., C=C stretching around 1645 cm⁻¹) and any changes in the polymer backbone.

-

The degree of conversion of the allyl groups can be calculated by normalizing the peak area of the allyl band at each time point to its initial area.

-

Plot the degree of conversion as a function of time to obtain the reaction kinetics.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and workflows described in this guide.

References

- 1. This compound (TAC) |Crosslinking Agent [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. cris.unibo.it [cris.unibo.it]

- 4. researchgate.net [researchgate.net]

- 5. Crosslinking of polyolefin foams: I. Effect of this compound on dicumyl peroxide crosslinking of low-density polyethylene - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]

A Technical Comparison of Triallyl Cyanurate (TAC) and Triallyl Isocyanurate (TAIC) Structures and Properties

Introduction: Triallyl cyanurate (TAC) and triallyl isocyanurate (TAIC) are isomeric trifunctional monomers that are pivotal in polymer chemistry. Both serve as highly effective crosslinking co-agents, significantly enhancing the thermal, mechanical, and chemical resistance of various polymers.[1][2] Their utility spans numerous industries, including rubber, plastics, and electronics, where they are used to produce high-performance materials.[3][4] Despite sharing the same chemical formula, their distinct molecular structures—one being a cyanurate ester and the other an isocyanurate imide—give rise to important differences in their physical properties and reactivity. This guide provides an in-depth comparison of their structures, properties, and applications for researchers and material scientists.

Core Structural Differences

The fundamental distinction between TAC and TAIC lies in the attachment of the three allyl groups to the central triazine ring.

-

This compound (TAC): In TAC, the allyl groups are connected to the triazine ring via oxygen atoms, forming a cyanurate ester linkage (C-O-N). The central ring maintains aromatic character.

-

Triallyl Isocyanurate (TAIC): In TAIC, the allyl groups are directly bonded to the nitrogen atoms of the triazine ring, creating an isocyanurate imide linkage (C-N-C=O). This structure is characterized by a saturated triazinane-2,4,6-trione core.

These structural isomers, while subtle, lead to significant differences in bond stability, thermal resistance, and reactivity during polymerization.

Figure 1: Molecular structures of this compound (TAC) and Triallyl Isocyanurate (TAIC).

Comparative Physical and Chemical Properties

The structural differences directly influence the macroscopic properties of TAC and TAIC. The greater thermal stability of the N-C bond compared to the O-C bond generally imparts superior heat resistance to TAIC and polymers crosslinked with it.

| Property | This compound (TAC) | Triallyl Isocyanurate (TAIC) |

| IUPAC Name | 2,4,6-tris(prop-2-enoxy)-1,3,5-triazine[5] | 1,3,5-tris(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione[6] |

| Synonyms | Cyanuric acid triallyl ester[7] | Isocyanuric acid triallyl ester[6] |

| CAS Number | 101-37-1[3][8][9] | 1025-15-6[6] |

| Molecular Formula | C₁₂H₁₅N₃O₃[3][8][9] | C₁₂H₁₅N₃O₃[6] |

| Molecular Weight | 249.27 g/mol [3][5][8] | 249.27 g/mol [6] |

| Appearance | Colorless liquid or white crystalline solid[8][10][11] | White crystalline solid[6] |

| Melting Point | 26-28 °C[3][8][11] | 24-28 °C[12][13] |

| Boiling Point | ~150-160 °C @ 10 mmHg[3] | ~140-152 °C @ 4-6 mmHg[14][15] |

| Density | ~1.2 g/cm³[3] | ~1.11-1.159 g/cm³[6][14] |

| Solubility | Soluble in acetone, chloroform, ethanol[16] | Soluble in most organic solvents; insoluble in water[12] |

Synthesis and Reaction Pathways

Both compounds are typically synthesized from a cyanuric acid derivative.

-

TAC Synthesis: this compound is generally produced via the esterification of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with allyl alcohol in the presence of a base to neutralize the HCl byproduct.

-

TAIC Synthesis: Triallyl isocyanurate can be synthesized by the reaction of an alkali metal cyanate (B1221674) (like sodium isocyanurate) with an allyl halide, such as allyl chloride, often in an aprotic polar solvent.[17][18][19] Another route involves the direct reaction of cyanuric acid with allyl chloride in the presence of a base and a phase-transfer catalyst.

The isocyanurate structure (TAIC) is thermodynamically more stable than the cyanurate (TAC), and TAC can rearrange to TAIC at elevated temperatures. This superior thermal stability makes TAIC the preferred choice for high-temperature applications.[2]

Applications in Polymer Science

Both TAC and TAIC are primarily used as Type II co-agents in peroxide or radiation-induced crosslinking of polymers.[1][16] They are highly effective at increasing the crosslink density, which in turn enhances material properties.

-

Shared Applications: Both are used to improve the heat resistance, mechanical strength, and chemical durability of materials like polyolefins (PE, PP), ethylene (B1197577) vinyl acetate (B1210297) (EVA), and various rubbers (EPDM, fluoroelastomers).[3][4][20]

-

Specific Advantages of TAIC: Due to its higher thermal stability, TAIC is particularly favored for applications requiring long-term performance at elevated temperatures, such as in wire and cable insulation, automotive components, and encapsulants for solar cells.[2][12][21][22] It can create a denser, more robust polymer network.[2]

-

Specific Advantages of TAC: TAC is also a highly efficient crosslinking additive and is widely used in rubber and plastics manufacturing to improve durability.[3][23] It is effective in radiation curing processes and for producing glass-reinforced plastics.[16]

Experimental Protocol: Peroxide-Induced Crosslinking of LLDPE/POE Blend with TAIC

This protocol describes a common methodology for evaluating the effect of TAIC as a crosslinking co-agent in a polyolefin blend using a laboratory internal mixer.

1. Materials and Equipment:

-

Linear Low-Density Polyethylene (LLDPE) granules

-

Polyolefin Elastomer (POE) granules

-

Triallyl Isocyanurate (TAIC)

-

Dicumyl Peroxide (DCP) or 2,5-dimethyl-2,5-di(tert-butylperoxy)hexane

-

Antioxidant package (e.g., hindered phenol, phosphite)

-

Laboratory internal mixer with torque and temperature monitoring (e.g., Brabender plastograph)

-

Compression molding press

-

Analytical balance

2. Experimental Workflow:

Figure 2: Workflow for peroxide-induced crosslinking of a polyolefin blend with TAIC.

3. Detailed Procedure:

-

Preparation: Accurately weigh all components. A typical formulation might be a 30:70 ratio of LLDPE to POE, with phr (parts per hundred rubber) additions of antioxidants, TAIC, and peroxide.[24]

-

Mixing: Set the internal mixer chamber temperature to 180°C and the rotor speed to a constant value (e.g., 50 rpm).

-

Loading: Add the pre-mixed LLDPE and POE granules to the chamber. Allow them to melt and homogenize, indicated by a steady torque reading.

-

Additive Addition: Add the antioxidant package and TAIC to the molten polymer blend.

-

Initiation: Once the additives are well dispersed, add the peroxide initiator to begin the crosslinking reaction.[21]

-

Monitoring: Record the torque and material temperature over time. An increase in torque signifies the formation of a crosslinked network (increase in viscosity). The reaction is typically complete when the torque reaches a stable plateau.[24]

-

Sample Preparation: Remove the crosslinked compound from the mixer. For physical testing, press the material into sheets of a defined thickness using a compression molding press at a temperature above the peroxide's decomposition temperature (e.g., 190°C) for a sufficient duration (e.g., 15 minutes) to ensure complete curing.

-

Analysis: Characterize the resulting material using standard tests such as tensile strength, elongation at break, hardness, gel content (to determine the degree of crosslinking), and thermal analysis (DSC or TGA).

Conclusion

While this compound and Triallyl Isocyanurate are isomers with identical chemical formulas, their structural difference—an ester versus an imide linkage—is critical. TAIC's N-allyl bonds provide superior thermal stability compared to TAC's O-allyl bonds, making it the preferred co-agent for high-performance, high-temperature polymer applications.[2] Understanding this fundamental structural-property relationship allows researchers and engineers to select the optimal crosslinking agent to meet the demanding requirements of advanced material formulations.

References

- 1. arpmaterials.com [arpmaterials.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound Manufacturer & Suppliers |ELRASA-TACN - Elchemy [elchemy.com]

- 4. 2017erp.com [2017erp.com]

- 5. This compound | C12H15N3O3 | CID 7555 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Triallyl isocyanurate | C12H15N3O3 | CID 13931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (101-37-1) at Nordmann - nordmann.global [nordmann.global]

- 8. This compound [frdtech.com]

- 9. This compound [webbook.nist.gov]

- 10. Page loading... [wap.guidechem.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. welltchemicals.com [welltchemicals.com]

- 13. Triallyl Isocyanurate | 1025-15-6 | TCI AMERICA [tcichemicals.com]

- 14. CAS Common Chemistry [commonchemistry.cas.org]

- 15. Triallyl Isocyanurate | 1025-15-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 16. This compound (TAC) |Crosslinking Agent [benchchem.com]

- 17. Preparation method of triallyl isocyanurate - Eureka | Patsnap [eureka.patsnap.com]

- 18. Process for producing triallyl isocyanurate | TREA [trea.com]

- 19. CN102887868B - Preparation method of triallyl isocyanurate - Google Patents [patents.google.com]

- 20. 2017erp.com [2017erp.com]

- 21. rajshila.com [rajshila.com]

- 22. TAIC Masterbatch: The Key to Crosslinking Efficiency - Beihua [rubberadditve.com]

- 23. weylchem.com [weylchem.com]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to Triallyl Cyanurate: Properties, Applications, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triallyl cyanurate (TAC), a versatile trifunctional monomer. The document details its synonyms, core applications in polymer science, and potential relevance in the synthesis of bioactive molecules. It includes structured data, detailed experimental protocols, and visualizations to facilitate understanding and application in research and development.

Core Concepts: Synonyms and Identification

This compound is known by a variety of names in scientific literature and commercial products. Accurate identification is crucial for literature searches and procurement.

| Identifier Type | Value | Source |

| IUPAC Name | 2,4,6-tris(prop-2-enoxy)-1,3,5-triazine | --INVALID-LINK-- |

| CAS Number | 101-37-1 | --INVALID-LINK-- |

| Molecular Formula | C12H15N3O3 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 249.27 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Common Synonyms | Cyanuric acid triallyl ester, 2,4,6-Tris(allyloxy)-1,3,5-triazine, TAC | --INVALID-LINK--, --INVALID-LINK-- |

| Trade Names | Perkalink 300, Rhenofit TAC, Sartomer SR 507 | --INVALID-LINK-- |

Applications in Polymer Science: Crosslinking and Material Enhancement

This compound's primary application lies in its function as a crosslinking agent for various polymers. Its three allyl groups can participate in free-radical polymerization, forming a dense, three-dimensional network. This modification significantly enhances the thermal stability, mechanical strength, and chemical resistance of the base polymer.[1]

Key Applications Include:

-

Rubber and Plastics Industry: TAC is used to improve the durability, heat resistance, and elasticity of rubber and plastic products.[2]

-

High-Performance Composites: It is a vital component in the manufacture of glass-reinforced plastics that require long-term stability at elevated temperatures (around 250°C).[1]

-

Adhesives and Sealants: Incorporation of TAC improves the bonding strength and durability of adhesives and sealants.[2]

-

Flame Retardants: The triazine ring in TAC contributes to its flame-retardant properties. When a polymer containing TAC is burned, it can form a stable char layer that insulates the underlying material from heat and oxygen.[3][4]

This protocol is a generalized procedure based on studies investigating the effect of TAC on the crosslinking of LDPE.[5]

Materials:

-

Low-Density Polyethylene (B3416737) (LDPE) resin

-

Dicumyl peroxide (DCP) - initiator

-

This compound (TAC) - co-agent

-

Two-roll mill

-

Compression molding press

-

Soxhlet extraction apparatus

-

Xylene

Procedure:

-

Compounding: The LDPE resin, DCP, and TAC are melt-blended using a two-roll mill at a temperature that ensures the melting of the polymer and additives without initiating significant crosslinking (e.g., 120°C). The concentrations of DCP and TAC are varied to study their effects.

-

Molding: The compounded material is then compression molded into sheets of a desired thickness at a higher temperature to initiate the crosslinking reaction (e.g., 180°C for a specific duration).

-

Gel Content Determination: To quantify the degree of crosslinking, the gel content is measured. A known weight of the crosslinked sample is subjected to Soxhlet extraction with boiling xylene for 24 hours to dissolve the uncrosslinked (sol) fraction.

-

Analysis: The remaining insoluble (gel) fraction is dried to a constant weight. The gel content is calculated as: Gel Content (%) = (Final Weight / Initial Weight) x 100

Quantitative Data: Effect of TAC on Mechanical Properties of Nitrile Butadiene Rubber (NBR)

The addition of this compound as a crosslinking agent significantly enhances the mechanical properties of polymers. The following table summarizes the mechanical properties of a vulcanized nitrile butadiene rubber (v-NBR) based solid polymer electrolyte with and without TAC.[6]

| Property | v-NBR/IL | v-NBR/TAC/IL |

| Tensile Strength (MPa) | 0.23 | 0.58 |

| Elongation at Break (%) | 289 | 162 |

| Ionic Conductivity (S cm⁻¹ at room temperature) | - | 1.8 × 10⁻⁴ |

Synthesis of this compound

This compound is typically synthesized through the reaction of cyanuric chloride with allyl alcohol in the presence of an acid scavenger.

The following is a representative experimental protocol for the synthesis of this compound based on patent literature.[7]

Materials:

-

Cyanuric chloride

-

Allyl alcohol

-

An organic solvent (e.g., toluene (B28343) or a solvent oil)

-

An acid-binding agent (e.g., sodium hydroxide (B78521) solution)

-

Water

-

Reactor with cooling and stirring capabilities

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a reactor cooled to below 15°C, cyanuric chloride is dispersed in the organic solvent and allyl alcohol with vigorous stirring.

-

Addition of Acid Scavenger: A solution of sodium hydroxide is added dropwise to the mixture while maintaining the temperature at a controlled level (e.g., 25°C). The addition is typically done in stages.

-

Reaction: After the addition is complete, the reaction mixture is stirred for several hours at a slightly elevated temperature (e.g., 30-40°C) to ensure the completion of the reaction.

-

Workup: Water is added to the reaction mixture to dissolve the salt byproduct (sodium chloride). The mixture is then transferred to a separatory funnel, and the aqueous layer is removed.

-

Washing: The organic layer is washed with water until it is neutral.

-

Purification: The organic solvent is removed by distillation under reduced pressure to yield the this compound product.

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Relevance to Drug Development

While this compound itself is not a therapeutic agent, its core 1,3,5-triazine (B166579) structure is a key pharmacophore found in a number of bioactive molecules. Research into substituted triazine derivatives has demonstrated a range of biological activities, suggesting the potential for developing novel therapeutics based on this scaffold.

Antiviral Activity of Triazine Derivatives:

Several studies have reported the synthesis and evaluation of 1,3,5-triazine derivatives as antiviral agents. For instance, certain alkoxy-amino-substituted triazines have shown significant activity against Herpes Simplex Virus type 1 (HSV-1).[8] Other research has focused on synthesizing triazine derivatives containing piperazine (B1678402) structures, which have demonstrated potent activity against Potato Virus Y (PVY).[9] Furthermore, novel triazine sulfonamides have exhibited potent antiviral activity against SARS-CoV-2.[10]

This body of research indicates that the 1,3,5-triazine ring system can serve as a versatile scaffold for the design and synthesis of new antiviral drugs. The reactivity of the triazine ring allows for the introduction of various substituents, enabling the fine-tuning of the molecule's biological activity.

The precise mechanism of action for antiviral triazine derivatives can vary. However, a common strategy for many antiviral drugs is the inhibition of viral replication. The following diagram illustrates a generalized pathway of viral replication and potential points of inhibition by a triazine-based antiviral agent.

Caption: A simplified diagram showing potential points of viral replication inhibition by a triazine-based antiviral agent.

Conclusion

This compound is a commercially significant monomer with well-established applications in polymer modification. Its ability to form highly crosslinked networks leads to substantial improvements in the properties of various materials. While its direct role in drug development is not established, the 1,3,5-triazine core of TAC is a promising scaffold for the design of novel therapeutic agents, particularly in the antiviral field. The experimental protocols and data presented in this guide offer a valuable resource for researchers and scientists working with this versatile compound.

References

- 1. This compound (TAC) |Crosslinking Agent [benchchem.com]

- 2. This compound Manufacturer & Suppliers |ELRASA-TACN - Elchemy [elchemy.com]

- 3. This compound [frdtech.com]

- 4. Flame Retardants – Polynomous Industries Pvt. Ltd. [polynomous.com]

- 5. Crosslinking of polyolefin foams: I. Effect of this compound on dicumyl peroxide crosslinking of low-density polyethylene - UMS INSTITUTIONAL REPOSITORY [eprints.ums.edu.my]

- 6. This compound copolymerization delivered nonflammable and fast ion conducting elastic polymer electrolytes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 7. A kind of preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. Synthesis and antiviral activities of some 2,4,6-trisubstituted 1,3,5-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure | MDPI [mdpi.com]

- 10. Novel synthesis of new triazine sulfonamides with antitumor, anti-microbial and anti-SARS-CoV-2 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Triallyl Cyanurate (TAC) Crosslinker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triallyl Cyanurate (TAC) is a trifunctional monomer extensively utilized as a crosslinking agent in polymer chemistry. Its unique structure, featuring three allyl groups attached to a 1,3,5-triazine (B166579) ring, allows for the formation of highly durable and thermally stable polymer networks. This technical guide provides a comprehensive overview of the physical and chemical properties of TAC, detailed experimental protocols for its synthesis and analysis, and a summary of its applications, with a focus on its relevance to materials science and potentially to the development of advanced drug delivery systems.

Chemical Identity

| Identifier | Value |

| IUPAC Name | 2,4,6-tris(prop-2-enoxy)-1,3,5-triazine[1] |

| Synonyms | This compound, 2,4,6-Tris(allyloxy)-1,3,5-triazine, Cyanuric acid triallyl ester[2][3] |

| CAS Number | 101-37-1[1][2] |

| Molecular Formula | C₁₂H₁₅N₃O₃[1][2] |

| Molecular Weight | 249.27 g/mol [1][2] |

| Chemical Structure | |

|

| |

| Source: PubChem CID 7555 |

Physical Properties

This compound is a colorless solid or transparent liquid with a faint, pungent odor at standard temperature and pressure.[2] Its physical state depends on the ambient temperature, as its melting point is near room temperature.

| Property | Value | Conditions |

| Physical State | Solid or Liquid[2][4] | |

| Appearance | Colorless solid or transparent liquid[2][5][6] | |

| Odor | Faint, pungent[2] | |

| Melting Point | 26-28 °C[3][6][7] | |

| Boiling Point | 156 °C[2][3][8] | at 3 hPa (decomposition)[2] |

| 162 °C | at 2.5 mmHg | |

| Density | 1.11 g/mL[3][5] | at 30 °C[3][5] |

| 1.234 g/cm³ | at 25°C[2] | |

| Solubility | Water: 0.31 g/L[2] | at 20 °C[2] |

| Organic Solvents: Soluble in benzene, ether, acetone, chloroform, ethanol, methanol[5] | ||

| Vapor Pressure | <0.001 hPa | at 25 °C[2] |

| 1.3 hPa | at 100 °C[3] | |

| Viscosity | 12.85 mPas (dynamic) | at 30 °C[2] |

| 6.34 mPas (dynamic) | at 50 °C[2] | |

| 3.63 mPas (dynamic) | at 70 °C[2] | |

| Flash Point | 175.5 °C[2][8] | at 1013 hPa[2] |

| Refractive Index | 1.5290 (estimate)[3] | |

| Octanol-Water Partition Coefficient (logP) | 2.8 | at 20°C[2] |

Chemical Properties and Reactivity

The chemical behavior of TAC is dominated by the three reactive allyl groups, which makes it an effective crosslinking agent.

-

Polymerization: TAC can undergo free-radical polymerization through its allyl groups to form a dense crosslinked network.[5] This process enhances the thermal stability, mechanical strength, and chemical resistance of the polymers it is incorporated into.[5][7] Peroxides are often used as initiators for this polymerization.[3]

-

Thermal Stability: TAC contributes to the long-term thermal stability of plastics, allowing them to be used at temperatures around 250°C.[5][6] However, TAC itself decomposes at 156°C at 3 hPa.[2] There is a risk of polymerization at temperatures above 60°C, and prolonged exposure to temperatures exceeding 40°C should be avoided.[2]

-

Isomerization: Upon heating, this compound may polymerize violently and can isomerize to the more stable Triallyl Isocyanurate (TAIC), where the allyl groups are attached to the nitrogen atoms.[3]

-

Stability and Incompatibility: TAC is stable under normal conditions but is sensitive to moisture.[3][4][5] It is incompatible with acids, peroxides, strong oxidizing agents, copper, iron, and their salts.[3]

-

Hazardous Reactions: A risk of explosion and/or toxic gas formation exists with acids. It can form explosive mixtures with air upon intense heating.

-